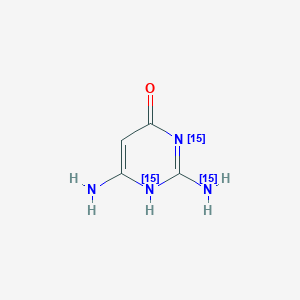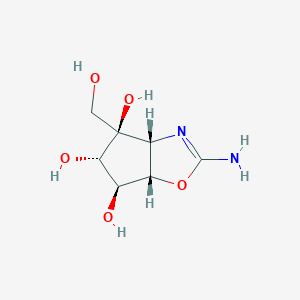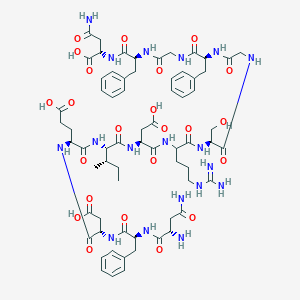
2,4-Diamino-6-hydroxypyrimidine-15N3
Overview
Description
2,4-Diamino-6-hydroxypyrimidine-15N3 is a nitrogen-labeled derivative of 2,4-diamino-6-hydroxypyrimidine, a compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids. The nitrogen labeling (15N3) is often used in scientific research to trace and study the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-hydroxypyrimidine typically involves the reaction of guanidine hydrochloride with ethyl cyanoacetate, followed by cyclization and hydrolysis. The reaction conditions often include the use of sodium methoxide as a base and ethanol as a solvent. The process can be summarized as follows:
Step 1: Guanidine hydrochloride reacts with ethyl cyanoacetate in the presence of sodium methoxide to form 2,4-diamino-6-hydroxypyrimidine.
Step 2: The intermediate product undergoes cyclization and hydrolysis to yield the final compound
Industrial Production Methods
In industrial settings, the production of 2,4-diamino-6-hydroxypyrimidine involves similar synthetic routes but on a larger scale. The use of phosphorus oxychloride for chlorination and subsequent hydrolysis is common. The reaction is quenched with alcohols, and the product is isolated using organic solvents .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phosphorus oxychloride and various amines are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties .
Scientific Research Applications
2,4-Diamino-6-hydroxypyrimidine-15N3 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other pyrimidine derivatives.
Biology: Employed in studies involving nucleic acid synthesis and metabolism.
Medicine: Investigated for its potential as an anti-tubercular agent and its role in inhibiting dihydrofolate reductase, an enzyme targeted in cancer and bacterial infections
Industry: Utilized in the production of corrosion inhibitors and fluorescent probes for detecting metal ions
Mechanism of Action
The mechanism of action of 2,4-diamino-6-hydroxypyrimidine involves its interaction with specific enzymes and molecular targets. For instance, it inhibits dihydrofolate reductase, thereby blocking the synthesis of tetrahydrobiopterin and reducing nitric oxide production. This inhibition affects various biological pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Used in the synthesis of minoxidil, a medication for hair growth.
2,4-Diamino-5-aryl-6-substituted pyrimidines: Investigated for their anti-tubercular activities
Uniqueness
2,4-Diamino-6-hydroxypyrimidine-15N3 is unique due to its nitrogen labeling, which allows for detailed tracing and study in biological systems. This feature makes it particularly valuable in research applications where understanding the compound’s behavior and interactions is crucial .
Properties
IUPAC Name |
4-amino-2-(15N)azanyl-(1,3-15N2)1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)/i6+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELIMKTDYHAOY-TTXLGWKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([15N]=C([15NH]C1=O)[15NH2])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)




![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)

![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)




